molecular formula C21H17F3N4O B2847070 1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852451-75-3

1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2847070
M. Wt: 398.389
InChI Key: NOTIWXXUGPLYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a trifluoromethyl group and a benzyl group, which are common functional groups in organic chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, as well as the trifluoromethyl and benzyl groups. The trifluoromethyl group is electron-withdrawing, which could make the benzyl group more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity . The benzyl group could contribute to the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazolopyrimidine derivatives have been synthesized through various chemical reactions, demonstrating significant biological activities, including antimicrobial, anticancer, and insecticidal properties. For instance, a study on the synthesis of pyrimidine linked pyrazole heterocyclics reported their evaluation for insecticidal and antibacterial potential, highlighting the structure-activity relationship of these compounds (Deohate & Palaspagar, 2020). Another research synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, exploring their cytotoxic and enzyme inhibition activities (Rahmouni et al., 2016).

Antimicrobial and Anticancer Applications

Several pyrazolopyrimidine compounds exhibit promising antimicrobial and anticancer activities. A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives reported them as potential antimicrobial and anticancer agents, with some compounds showing higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticonvulsant and Antidepressant Activities

Pyrazolopyrimidine derivatives have also been evaluated for their potential anticonvulsant and antidepressant effects. A study designed and synthesized pyrido[2,3-d]pyrimidine derivatives, assessing their pharmacological activities in animal models. Some derivatives showed significant anticonvulsant activity, surpassing the reference drug, carbamazepine, and potent antidepressant properties (Zhang et al., 2016).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O/c1-13-6-7-17(8-14(13)2)28-19-18(10-26-28)20(29)27(12-25-19)11-15-4-3-5-16(9-15)21(22,23)24/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTIWXXUGPLYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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